[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 207.31 g/mol. This compound features a phenyl ring substituted with a 3-methylbutoxy group, which contributes to its chemical properties and reactivity.
This compound can be synthesized from commercially available starting materials such as phenylmethanamine and 3-methylbutanol. It is classified under the category of amines, specifically as a substituted phenylmethanamine.
The synthesis of [4-Methyl-2-(3-methylbutoxy)phenyl]methanamine typically involves two main steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents. The choice of catalyst and solvent can significantly affect the yield and purity of the final product.
The molecular structure of [4-Methyl-2-(3-methylbutoxy)phenyl]methanamine can be represented by its structural formula:
[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine is capable of undergoing several types of chemical reactions:
The reactivity of [4-Methyl-2-(3-methylbutoxy)phenyl]methanamine is influenced by the steric and electronic effects introduced by the 3-methylbutoxy substituent, which can alter its behavior in various reactions compared to other similar compounds.
The mechanism of action for [4-Methyl-2-(3-methylbutoxy)phenyl]methanamine primarily involves its interaction with biological macromolecules. It may bind to specific receptors or enzymes, modulating their activity through conformational changes or competitive inhibition. The exact pathways depend on the context in which this compound is applied, particularly in pharmacological research .
These properties suggest that [4-Methyl-2-(3-methylbutoxy)phenyl]methanamine has a moderate level of toxicity and should be handled with care in laboratory settings.
[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine has several potential applications across different fields:
Table 1: Impact of Bioisosteric Replacements on Agonist Properties
Bioisostere | cAMP EC₅₀ (nM) | clogP | Polar Surface Area (Ų) |
---|---|---|---|
Amide (Precursor) | 414 | 4.53 | 85.2 |
1,3,4-Oxadiazole | 59 | 4.2 | 103.3 |
1,2,3-Triazole | 14–43 | 3.8–4.0 | 95–100 |
Data derived from GPR88 agonist optimization studies [2] [6] [9]
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient 1,2,3-triazole formation under mild conditions, facilitating rapid scaffold diversification. Terminal alkynes—such as those derived from aldehyde intermediates (14)—react with azides (e.g., TMS-N₃) to yield 1,4-disubstituted triazoles (16) with regioselective control. This method was employed to functionalize the benzylamine core with triazole appendages, improving water solubility and reducing lipophilicity (clogP reduction by 0.5–1.0 units). The triazole’s dipolar nature enhances target affinity through π-stacking and hydrogen-bond interactions with GPR88, contributing to sub-100 nM potency in optimized agonists [2] [7] [9].
Alkoxy side-chain modifications significantly influence agonist potency by modulating lipophilicity and receptor fit. Branched chains like 3-methylbutoxy (precursor to the target compound’s side chain) enhance binding affinity compared to linear alkoxy groups. Systematic SAR studies revealed that optimal chain length (C₄–C₆) and α-branching (e.g., 2-methylpentyloxy) maximize GPR88 activation. Compound 84—featuring a tailored alkoxy chain—achieved an EC₅₀ of 59 nM in cAMP assays, underscoring the importance of hydrophobic interactions in the receptor’s binding pocket. However, excessive chain length (≥C₇) increases clogP (>5.0), compromising aqueous solubility and blood-brain barrier permeability [6] [8].
Table 2: Alkoxy Chain Structure-Activity Relationships
Alkoxy Chain | Chain Length | Branching | cAMP EC₅₀ (nM) | clogP |
---|---|---|---|---|
Methoxy | C1 | None | >1,000 | 2.1 |
Butoxy | C4 | None | 320 | 3.8 |
3-Methylbutoxy | C5 | α-Branched | 210 | 4.1 |
2-Methylpentyloxy | C6 | α-Branched | 59 | 4.3 |
Data from GPR88 agonist series with varied alkoxy groups [6]
Stereoselective synthesis of chiral benzylamine derivatives is achieved through:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4